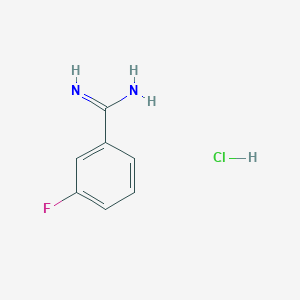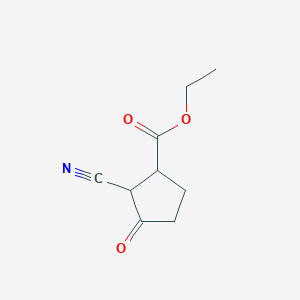
Ethyl 2-cyano-3-oxocyclopentanecarboxylate
説明
Ethyl 2-cyano-3-oxocyclopentanecarboxylate is a compound that is part of a broader class of organic molecules that have been the subject of various synthetic and analytical studies due to their potential applications in pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, the research on related compounds can offer insights into its properties and reactivity.
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions and the use of Lewis acids. For instance, a novel cyclization reaction of ethenetricarboxylate derivative aromatic compounds in the presence of various Lewis acids has been reported to yield benzo-annulated cyclic compounds such as oxindole and benzofuran derivatives via Friedel-Crafts intramolecular Michael addition in high yields . Similarly, the synthesis of ethyl vis- and trans-2-isothiocyanato-1-cyclopentanecarboxylates was achieved by reacting the corresponding alicyclic ethyl 2-amino-1-carboxylates with thiophosgene . These methods could potentially be adapted for the synthesis of ethyl 2-cyano-3-oxocyclopentanecarboxylate.
Molecular Structure Analysis
The molecular structure of compounds related to ethyl 2-cyano-3-oxocyclopentanecarboxylate has been elucidated using spectroscopy and, in some cases, X-ray crystallography. For example, the reaction products of ethyl(ethoxymethylene)cyanoacetate with 5-phenoxymethyl-2-amino-2-oxazoline were determined by these methods, and a theoretical approach was used to study regioselectivity . These techniques are crucial for confirming the structure of synthesized compounds and understanding their molecular geometry.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For instance, the diradical polymerization of acrylonitrile was initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, demonstrating the potential of these compounds in polymer chemistry . Additionally, the antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were evaluated, indicating the biological relevance of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to ethyl 2-cyano-3-oxocyclopentanecarboxylate can be inferred from the studies on similar molecules. For example, the oxidative scission of ethyl 2,2-dimethoxycyclopropane-1-carboxylates with RuO4 was investigated, which provides insights into the oxidative stability and reactivity of these compounds . The physical properties such as solubility, melting point, and boiling point are typically characterized as part of the compound's profile, although such data is not directly provided in the papers for the specific compound .
科学的研究の応用
Chemical Synthesis and Derivative Formation
Ethyl 2-cyano-3-oxocyclopentanecarboxylate is utilized in chemical synthesis, particularly in the formation of various derivatives. For instance, it has been employed in the selective generation of three contiguous stereogenic centers on a cyclohexane ring, demonstrating its versatility in creating complex molecular structures (Herradón & Seebach, 1989).
Antioxidant and Anti-Inflammatory Activities
Studies have also explored its potential in pharmacological contexts. One such study synthesized novel compounds from ethyl 2-cyano-3-oxocyclopentanecarboxylate derivatives, demonstrating significant in vitro antioxidant and in vivo anti-inflammatory activities. These findings suggest potential therapeutic applications for compounds derived from ethyl 2-cyano-3-oxocyclopentanecarboxylate (Madhavi & Sreeramya, 2017).
Application in Asymmetric Synthesis
The compound has been effectively used in the asymmetric synthesis of specific pseudodipeptides, indicating its application in producing peptides and proteins for structural studies and as potential enzyme inhibitors (Dutheuil et al., 2013).
Photoreactions and Synthon Use
Ethyl 2-cyano-3-oxocyclopentanecarboxylate is involved in photochemical reactions, leading to the formation of ω-substituted esters, highlighting its utility in photochemical applications (Tokuda et al., 1978). Additionally, it serves as a synthon in the synthesis of macrocyclic systems, demonstrating its importance in constructing complex chemical structures (Zoorob et al., 2012).
Safety And Hazards
The compound is considered combustible and precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling the compound . In case of fire, CO2, dry chemical, or foam should be used for extinction .
特性
IUPAC Name |
ethyl 2-cyano-3-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(6)5-10/h6-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVQXWNYGDZDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-oxocyclopentanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




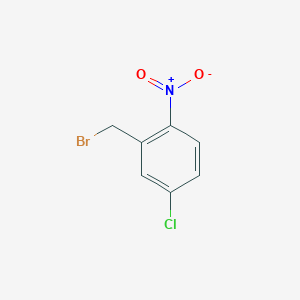
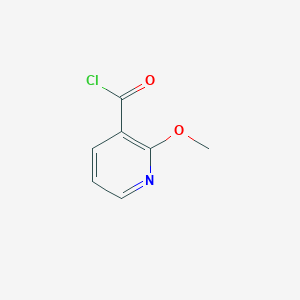
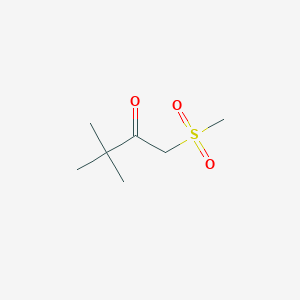
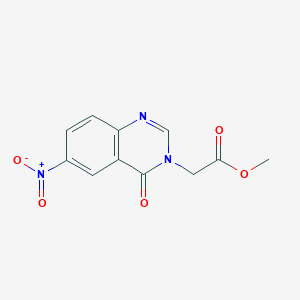
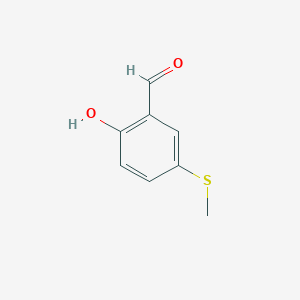
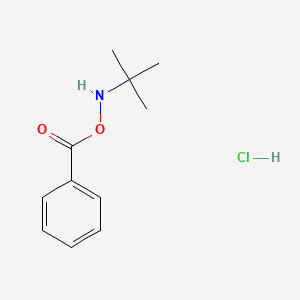
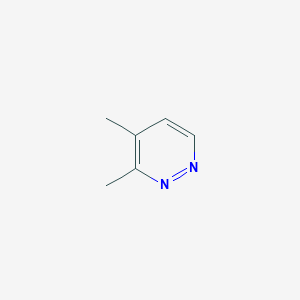
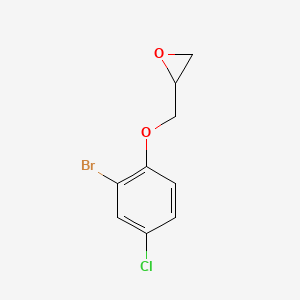
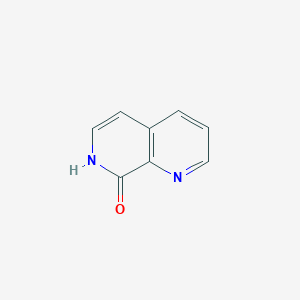
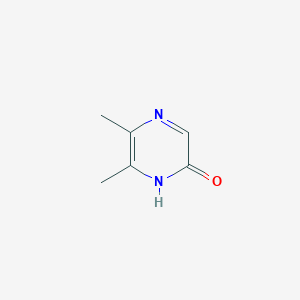
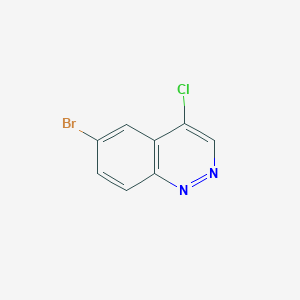
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1338515.png)
